Cas no 923139-18-8 (methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate)

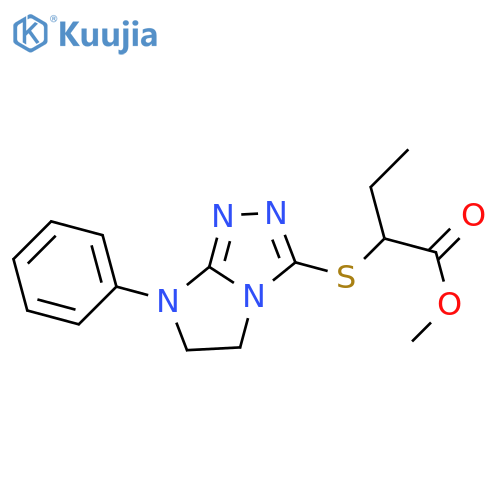

923139-18-8 structure

商品名:methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate

CAS番号:923139-18-8

MF:C15H18N4O2S

メガワット:318.394021511078

CID:6577964

methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate

- methyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate

-

- インチ: 1S/C15H18N4O2S/c1-3-12(13(20)21-2)22-15-17-16-14-18(9-10-19(14)15)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3

- InChIKey: MWUUERVWGZFRTN-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C(SC1=NN=C2N(C3=CC=CC=C3)CCN21)CC

methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2239-0033-30mg |

methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |

923139-18-8 | 90%+ | 30mg |

$178.5 | 2023-05-16 | |

| Life Chemicals | F2239-0033-5mg |

methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |

923139-18-8 | 90%+ | 5mg |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2239-0033-20mg |

methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |

923139-18-8 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2239-0033-1mg |

methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |

923139-18-8 | 90%+ | 1mg |

$81.0 | 2023-05-16 | |

| Life Chemicals | F2239-0033-2mg |

methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |

923139-18-8 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2239-0033-50mg |

methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |

923139-18-8 | 90%+ | 50mg |

$240.0 | 2023-05-16 | |

| Life Chemicals | F2239-0033-75mg |

methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |

923139-18-8 | 90%+ | 75mg |

$312.0 | 2023-05-16 | |

| Life Chemicals | F2239-0033-2μmol |

methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |

923139-18-8 | 90%+ | 2μl |

$85.5 | 2023-05-16 | |

| Life Chemicals | F2239-0033-3mg |

methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |

923139-18-8 | 90%+ | 3mg |

$94.5 | 2023-05-16 | |

| Life Chemicals | F2239-0033-15mg |

methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |

923139-18-8 | 90%+ | 15mg |

$133.5 | 2023-05-16 |

methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

923139-18-8 (methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 13769-43-2(potassium metavanadate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量